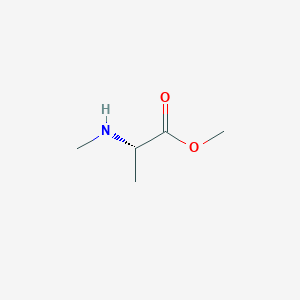

(s)-Methyl 2-(methylamino)propanoate

描述

(S)-Methyl 2-(methylamino)propanoate is a chiral ester derivative characterized by a methylamino group at the second carbon of a propanoate backbone and a methyl ester functional group.

属性

IUPAC Name |

methyl (2S)-2-(methylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6-2)5(7)8-3/h4,6H,1-3H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIUHUKRJAOTLS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Methyl 2-(methylamino)propanoate typically involves the esterification of (s)-2-(methylamino)propanoic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of (s)-Methyl 2-(methylamino)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products.

化学反应分析

Types of Reactions

(s)-Methyl 2-(methylamino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (s)-2-(methylamino)propanoic acid.

Reduction: Formation of (s)-2-(methylamino)propan-1-ol.

Substitution: Formation of various substituted esters or amides.

科学研究应用

(s)-Methyl 2-(methylamino)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (s)-Methyl 2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways involved depend on the specific application and context of its use.

相似化合物的比较

Table 1: Structural and Functional Comparison

Functional Group Effects

- Ester vs. Carboxylic Acid: The methyl ester in (S)-methyl 2-(methylamino)propanoate likely enhances membrane permeability compared to carboxylic acid analogs like Imp. A or Imp. F. Ester prodrugs, such as methyl 2-(3-benzoyl phenyl)propanoate, demonstrate superior oral bioavailability due to esterase-mediated hydrolysis to active metabolites .

- Amide vs. Ester: Imp. C’s amide group confers resistance to enzymatic hydrolysis, suggesting that (S)-methyl 2-(methylamino)propanoate’s ester group may offer a balance between stability and controlled release .

Substituent and Stereochemical Influence

- Phenyl vs. Methylamino Substituents: While Imp. A and F feature bulky aryl groups, the methylamino group in the target compound may facilitate hydrogen bonding with biological targets, enhancing receptor selectivity.

- Enantiomeric Specificity : The (S)-configuration of the target compound contrasts with the racemic mixtures of impurities (e.g., Imp. A–F), which often exhibit reduced potency due to stereochemical heterogeneity .

Pharmacological Implications

- Prodrug Potential: Methyl 2-(3-benzoyl phenyl)propanoate’s success as a ketoprofen prodrug suggests that (S)-methyl 2-(methylamino)propanoate could serve as a prodrug for amino acid-based therapeutics.

- Metabolic Pathways : The methyl ester in the target compound may undergo hepatic esterase-mediated conversion to a carboxylic acid, analogous to Imp. A’s metabolic fate .

生物活性

(S)-Methyl 2-(methylamino)propanoate, also known as N-methyl-L-alanine methyl ester, is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 115.16 g/mol

- CAS Number : 35023-55-3

The compound is characterized by the presence of a methylamino group attached to a propanoate structure, which influences its interaction with biological systems.

The biological activity of (S)-Methyl 2-(methylamino)propanoate primarily involves its interaction with various enzymes and receptors. It has been shown to influence several biochemical pathways:

- Enzyme Interactions : The compound interacts with cytochrome P450 monooxygenases, which are crucial for its metabolic processing. This interaction can alter the metabolism of other drugs and compounds.

- Monoamine Oxidase Inhibition : Similar compounds have been identified as monoamine oxidase inhibitors (MAOIs), which increase the levels of neurotransmitters such as serotonin and dopamine by inhibiting their breakdown. This mechanism suggests potential applications in treating mood disorders.

Cellular Effects

Research indicates that (S)-Methyl 2-(methylamino)propanoate can modulate cellular signaling pathways and gene expression. It has been observed to affect:

- Cell Signaling : The compound can influence pathways related to cell growth and differentiation.

- Gene Expression : Changes in gene expression patterns have been noted, indicating a role in regulating cellular functions.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of (S)-Methyl 2-(methylamino)propanoate vary significantly with dosage:

- Low Doses : Beneficial effects on specific biochemical pathways without causing toxicity.

- High Doses : Potential adverse effects leading to cellular stress or apoptosis.

Pharmacokinetics

The pharmacokinetic profile of (S)-Methyl 2-(methylamino)propanoate includes rapid absorption and elimination. Similar compounds have shown a half-life of approximately one day, suggesting that this compound may also be rapidly metabolized in vivo.

Research Applications

(S)-Methyl 2-(methylamino)propanoate has several notable applications in scientific research:

- Pharmaceutical Development : Investigated as a potential intermediate in drug synthesis due to its ability to modulate enzyme activity and influence metabolic pathways.

- Biochemical Studies : Used in studies involving amino acid derivatives and their biological activities, contributing to our understanding of amino acid metabolism and function.

Case Studies and Experimental Findings

Several studies highlight the biological activity of (S)-Methyl 2-(methylamino)propanoate:

- Inhibition Studies : In vitro assays demonstrated that this compound could inhibit specific enzyme activities related to neurotransmitter metabolism.

- Animal Studies : Research involving rodent models indicated that administration of (S)-Methyl 2-(methylamino)propanoate led to significant changes in behavior consistent with altered neurotransmitter levels.

Summary Table of Biological Activity

| Activity Type | Observations/Findings |

|---|---|

| Enzyme Interaction | Modulates cytochrome P450 activity |

| Monoamine Oxidase Inhibition | Increases levels of serotonin and dopamine |

| Cellular Impact | Alters cell signaling and gene expression |

| Dosage Effects | Low doses beneficial; high doses may cause toxicity |

| Pharmacokinetics | Rapid absorption; half-life ~1 day |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。